molecular formula C13H16ClN3 B8807670 n4-Butyl-2-chloroquinoline-3,4-diamine

n4-Butyl-2-chloroquinoline-3,4-diamine

Cat. No.: B8807670
M. Wt: 249.74 g/mol
InChI Key: IVBNBYJFBYVFEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-Butyl-2-chloroquinoline-3,4-diamine (C₁₃H₁₆ClN₃; molecular weight 249.74 g/mol) is a quinoline derivative characterized by a chloro-substituted quinoline core with a butylamine group at the N4 position. Its structure combines a planar aromatic system with a flexible aliphatic chain, which may influence its physicochemical properties and biological interactions. Quinoline derivatives are historically significant in medicinal chemistry due to their diverse pharmacological applications, including antimalarial, anticancer, and immunomodulatory activities .

Properties

Molecular Formula

C13H16ClN3

Molecular Weight

249.74 g/mol

IUPAC Name

4-N-butyl-2-chloroquinoline-3,4-diamine

InChI

InChI=1S/C13H16ClN3/c1-2-3-8-16-12-9-6-4-5-7-10(9)17-13(14)11(12)15/h4-7H,2-3,8,15H2,1H3,(H,16,17)

InChI Key

IVBNBYJFBYVFEA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=NC2=CC=CC=C21)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N4-Butyl-2-chloroquinoline-3,4-diamine with two structurally related compounds from the Pharmaffiliates impurity catalog:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences
This compound C₁₃H₁₆ClN₃ 249.74 -Cl at C2; -NH₂ at C3, C4; butyl at N4 Baseline for comparison
1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline C₁₅H₁₇N₃O 255.32 -OCH₃ at C4; imidazo ring fused to quinoline Methoxy group enhances polarity; fused imidazole ring alters aromaticity
2-Chloro-N4-isobutylquinoline-3,4-diamine C₁₃H₁₆ClN₃ 249.74 -Cl at C2; -NH₂ at C3, C4; isobutyl at N4 Branched isobutyl chain may affect solubility and steric interactions

Key Observations:

Substituent Effects: The chloro group at C2 is conserved across this compound and 2-Chloro-N4-isobutylquinoline-3,4-diamine, likely contributing to electron-withdrawing effects and influencing reactivity. In contrast, 1-Isobutyl-4-methoxy-1H-imidazo[4,5-c]quinoline replaces chlorine with a methoxy group, increasing hydrophilicity . Alkyl Chain Branching: The linear butyl chain in this compound vs. the branched isobutyl group in its isomer may lead to differences in membrane permeability or binding pocket compatibility .

Research Findings and Pharmacological Implications

  • AKT1 Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine analogs demonstrate inhibitory activity against AKT1 (a serine/threonine kinase implicated in cancer), suggesting that chloro-quinoline diamines may interact with kinase domains .
  • Immunomodulatory Potential: Imiquimod, a structurally related imidazoquinoline, activates Toll-like receptor 7 (TLR7), indicating that modifications to the quinoline core (e.g., imidazole fusion) can significantly alter immune signaling pathways .

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